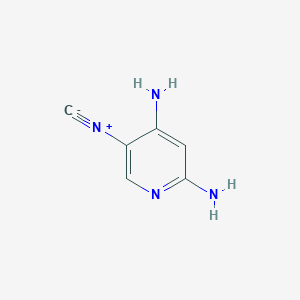

5-Isocyano-pyridine-2,4-diamine

Description

BenchChem offers high-quality 5-Isocyano-pyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isocyano-pyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanopyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRLJNAKSMDDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CN=C(C=C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of the 2,4-Diaminopyrimidine Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its defining feature, the vicinal amino groups at the 2 and 4 positions, provides a perfect arrangement for establishing critical hydrogen bond interactions within the hinge region of numerous protein kinases. This guide pivots to a well-documented and highly relevant analogue, 2,4-diaminopyrimidine-5-carbonitrile , as a representative molecule to explore the synthesis, properties, and profound applications of this chemical class in modern drug discovery. While the specific isocyano derivative, 2,4-diamino-5-isocyanopyridine, is not readily cataloged, the cyano-analogue offers a wealth of data and serves as an excellent proxy for understanding the potential of this pharmacophore.

Core Compound Identification and Supplier Information

For the purpose of this technical guide, we will focus on the readily accessible and extensively studied 2,4-diaminopyrimidine-5-carbonitrile .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2,4-Diaminopyrimidine-5-carbonitrile | 16462-27-4 | C₅H₅N₅ | 135.13 g/mol |

Reputable Suppliers:

Synthesis and Chemical Properties

The synthesis of 2,4-diaminopyrimidine-5-carbonitrile and its derivatives often employs multicomponent reactions, which are lauded for their efficiency and atom economy.[3][4] A common and effective strategy involves the condensation of guanidine with a cyanoacetate derivative. This approach allows for the construction of the core pyrimidine ring with the desired functionalities in a streamlined manner.

The 2,4-diaminopyrimidine scaffold is a versatile platform for further chemical modifications. The amino groups can be functionalized, and the cyano group at the 5-position can be hydrolyzed to a carboxamide or a carboxylic acid, providing avenues for creating diverse chemical libraries for screening.[5]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2,4-diaminopyrimidine core is a proven pharmacophore for the development of potent and selective kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diamino substitution pattern is particularly adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.

Targeted Kinase Pathways:

-

Epidermal Growth Factor Receptor (EGFR): Several 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of EGFR, a key target in oncology.[6] The structural resemblance of this scaffold to the core of clinically approved EGFR inhibitors like gefitinib and erlotinib underscores its potential.[6]

-

Protein Kinase C theta (PKCθ): Derivatives of 2,4-diamino-5-cyanopyrimidine have been investigated as potent inhibitors of PKCθ, a crucial enzyme in T-cell signaling.[7] This makes them promising candidates for the treatment of T-cell-mediated diseases such as rheumatoid arthritis and transplant rejection.[7]

-

Dihydrofolate Reductase (DHFR): The 2,4-diaminopyrimidine scaffold is also a key feature of antifolate drugs that inhibit DHFR, an enzyme essential for nucleotide synthesis. Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as inhibitors of DHFR from various organisms, including pathogenic ones.[8][9]

Signaling Pathway Visualization:

Caption: Simplified EGFR signaling pathway and its inhibition by a 2,4-diaminopyrimidine-5-carbonitrile derivative.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-5-Carbonitrile Derivative

The following is a representative, generalized protocol for the synthesis of a 2,4-diaminopyrimidine-5-carbonitrile derivative, based on common synthetic strategies found in the literature.[5][6]

Objective: To synthesize a 2,4-diaminopyrimidine-5-carbonitrile derivative via a multi-component reaction.

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Substituted malononitrile

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the flask containing the guanidine free base, add the substituted malononitrile derivative.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to yield the pure 2,4-diaminopyrimidine-5-carbonitrile derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization:

Caption: General experimental workflow for the synthesis and purification of a 2,4-diaminopyrimidine-5-carbonitrile derivative.

Conclusion

The 2,4-diaminopyrimidine scaffold, exemplified by 2,4-diaminopyrimidine-5-carbonitrile, remains a highly valuable and versatile platform in the ongoing quest for novel therapeutics. Its ability to effectively target the ATP-binding site of kinases has cemented its role in the development of inhibitors for a range of diseases. The synthetic accessibility and the potential for diverse functionalization ensure that this "privileged scaffold" will continue to be a focal point of research and development in medicinal chemistry for the foreseeable future.

References

-

Ryzhkova, Y. E., Elinson, M. N., Maslov, O. I., & Fakhrutdinov, A. N. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5 H-chromeno[2,3- b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 26(22), 6839. [Link]

-

Elinson, M. N., Ryzhkova, Y. E., Maslov, O. I., & Fakhrutdinov, A. N. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. MDPI. [Link]

-

Ohmori, O., et al. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry, 27(5), 790-799. [Link]

-

Veeprho. 2,4-diamino-5-iso nitroso-6-oxypyrimidine. [Link]

-

PubChem. 2,4-Diaminopyridine | C5H7N3 | CID 68036. [Link]

-

Rosowsky, A., et al. (1998). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 41(14), 2490-2501. [Link]

-

Elinson, M. N., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1424. [Link]

-

Gangjee, A., et al. (1997). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 40(19), 3046-3054. [Link]

-

ResearchGate. (2018). Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves. [Link]

-

Semantic Scholar. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. [Link]

-

Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

-

Endotherm. 2,4-Diamino-pyrimidine-5-carbonitrile. [Link]

-

PubChem. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752. [Link]

Sources

- 1. eMolecules 2,4-DIAMINOPYRIMIDINE-5-CARBONITRILE | 16462-27-4 | | 5g, Quantity: | Fisher Scientific [fishersci.com]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5 H-chromeno[2,3- b]pyridin-5-yl)malonic Acids in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

Isocyanide vs. Nitrile: Orthogonal Reactivity and Electronic Divergence in Pyridine Derivatives

Topic: Isocyanide vs. Nitrile Functional Group Properties in Pyridine Derivatives Content Type: Technical Guide / Whitepaper

Executive Summary

In heterocyclic chemistry, the distinction between the nitrile (

Electronic Structure & Physicochemical Properties[1][2]

The pyridine ring is electron-deficient (

1.1 Orbital Architecture

-

Nitrile (

): The carbon atom is -

Isocyanide (

): The nitrogen is attached to the pyridine.[1] The terminal carbon possesses a lone pair with significant

1.2 Dipole and Spectroscopy

The dipole moment directionality is inverted between the two isomers. In 4-cyanopyridine, the dipole vector points away from the ring nitrogen. In 4-isocyanopyridine, the terminal carbon's lone pair creates a complex dipole interaction, often resulting in lower overall polarity compared to the nitrile analogue.

| Property | Nitrile ( | Isocyanide ( |

| Connectivity | Pyridine-C -N | Pyridine-N -C |

| Hybridization | ||

| Electronic Effect | Strong EWG ( | Moderate EWG / |

| IR Stretch ( | ||

| Odor | Almond-like / Mild | Pungent / Offensive (repulsive) |

| Stability | High (Metabolic Handle) | Metastable (Acid Sensitive) |

Synthetic Pathways on the Pyridine Ring

Synthesizing these derivatives requires orthogonal strategies. Nitriles are typically installed via substitution, while isocyanides are constructed via dehydration of pre-functionalized amines.

2.1 Pyridyl Nitrile Synthesis

Standard protocols involve nucleophilic displacement on halopyridines (Rosenmund-von Braun) or Pd-catalyzed cyanation.

-

Reagents:

, -

Mechanism: Oxidative addition of Pd into the C-X bond, followed by transmetallation with cyanide.

2.2 Pyridyl Isocyanide Synthesis (Formamide Dehydration)

Direct substitution to form isocyanides is rare due to the favorability of the nitrile isomer. The gold standard is the dehydration of

Protocol: Dehydration of N-(2-pyridyl)formamide

-

Precursor: Formylate 2-aminopyridine using formic acid/acetic anhydride to yield

-(2-pyridyl)formamide. -

Dehydration: Dissolve the formamide (1.0 equiv) in dry DCM (

). -

Base: Add triethylamine (

, 3.0 equiv) and cool to -

Reagent: Dropwise addition of Phosphorus Oxychloride (

, 1.1 equiv) or Burgess Reagent. -

Quench: Pour into saturated

(isocyanides hydrolyze in acid; basic workup is critical). -

Purification: Flash chromatography (neutral alumina or silica with

doped eluent).

Critical Note: Pyridyl isocyanides are less stable than phenyl isocyanides. Store at

under inert atmosphere.

Reactivity Profiles: The "Orthogonal" Divergence

The core distinction lies in the site of reactivity. Nitriles are electrophilic at the carbon, reacting with nucleophiles (hydrolysis). Isocyanides are amphiphilic at the terminal carbon, reacting with both electrophiles and nucleophiles (alpha-addition).[2]

3.1 Nitrile: The Pinner & Hydrolysis Pathway

Nitriles on pyridine rings are resistant to reduction but susceptible to acid/base hydrolysis.

-

Reaction:

. -

Utility: Precursor to carboxylic acids or tetrazoles (via azide cycloaddition).

3.2 Isocyanide: Multicomponent Reactions (MCRs)

Isocyanides drive "One-Pot" complexity. The terminal carbon accepts an electrophile (iminium) and a nucleophile (carboxylate) simultaneously.

The Groebke-Blackburn-Bienaymé (GBB) Reaction This is specific to 2-aminopyridines and isocyanides, yielding imidazo[1,2-a]pyridines—a "privileged scaffold" in drug discovery (e.g., Zolpidem).

Figure 1: The GBB reaction exploits the dual nucleophilicity of 2-aminopyridine and the alpha-addition of isocyanides.

Medicinal Chemistry & Coordination Applications

4.1 Bioisosterism and Metabolism

-

Nitriles: Often used to block metabolic "soft spots" (e.g., blocking CYP450 oxidation at a phenyl ring para-position). They are generally stable but can release cyanide ion if the

-carbon is oxidized (cyanohydrin formation). -

Isocyanides: Rarely used as final drugs due to metabolic instability (oxidation to isocyanates or hydrolysis to formamides). However, they are invaluable linkers in Antibody-Drug Conjugates (ADCs) or as warheads in covalent inhibitors targeting active site metals (heme iron).

4.2 Coordination Chemistry (Tc-99m Imaging)

Isocyanides are superior ligands for low-oxidation state metals compared to nitriles.

-

Mechanism: Strong

-donation from the terminal Carbon + -

Application: Pyridyl isocyanides are explored as chelators for Technetium-99m (

) in myocardial perfusion imaging, analogous to the commercially successful Sestamibi (which uses alkyl isocyanides).

References

-

Synthesis of Pyridyl Isocyanides via Formamide Dehydr

-

Medicinal Chemistry of Isocyanides

-

The Groebke-Blackburn-Bienaymé Reaction

-

Electronic Properties & Dipole Moments

- Title: Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography.

- Source: Crystal Growth & Design, 2024.

-

URL:[Link]

-

Isocyanide Coordin

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Isocyanide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

The Electronic Properties of the Isocyano Group on a Diaminopyridine Scaffold: A Comprehensive Technical Guide

Executive Summary

The integration of the isocyano (-N≡C) functional group onto a diaminopyridine (DAP) scaffold represents a highly sophisticated strategy in modern supramolecular chemistry and materials science. The isocyanide moiety is electronically unique, possessing a zwitterionic resonance structure that renders its terminal carbon simultaneously nucleophilic and electrophilic. When coupled with the electron-rich, hydrogen-bonding capable DAP ring, the resulting electronic crosstalk creates a versatile building block. This whitepaper dissects the frontier molecular orbital (FMO) interactions, details the causal mechanisms behind their orthogonal self-assembly, and provides validated experimental protocols for synthesizing and characterizing these advanced materials.

Electronic Architecture of the Isocyano-Diaminopyridine System

The Isocyanide (-NC) Moiety: Frontier Molecular Orbitals

The1 is isoelectronic with carbon monoxide[1]. Its electronic structure is best described by two resonance forms: a triple-bonded zwitterion (R-N⁺≡C⁻) and a carbene-like double bond with a nitrogen lone pair (R-N=C:). This imparts an amphiphilic character to the terminal carbon. According to FMO theory, the HOMO is a σ-orbital centered on the carbon (acting as a nucleophile/σ-donor), while the LUMO is a π-orbital (acting as an electrophile/π-acceptor).

The Diaminopyridine (DAP) Scaffold: Electron Donation and H-Bonding

The 2,6-diaminopyridine ring is an electron-rich aromatic system. The amino groups donate electron density into the pyridine ring via resonance (+M effect). When an isocyano group is attached (either directly or via an aliphatic linker), the electron-rich nature of the DAP scaffold can inductively modulate the isocyanide's π-acceptor ability. Furthermore, DAP is a classic Donor-Acceptor-Donor (DAD) hydrogen-bonding motif, capable of forming strong, complementary non-covalent interactions with Acceptor-Donor-Acceptor (ADA) molecules like thymine.

Electronic Crosstalk

The juxtaposition of the highly polarizable isocyanide group with the electron-donating DAP scaffold allows for orthogonal reactivity. The DAP ring handles non-covalent hydrogen bonding, while the isocyanide group can undergo metal-catalyzed polymerization or coordination without interfering with the DAP's DAD face.

Electronic interplay between DAP scaffold and isocyano group.

Supramolecular and Coordination Applications

Orthogonal Self-Assembly

A prime application of this electronic architecture is the synthesis of2[2]. The rigid poly(imine) backbone formed during isocyanide polymerization forces the DAP side-chains into a dense, helical array. Because the isocyanide polymerization relies strictly on the terminal carbon's specific reactivity, the DAP hydrogen-bonding face remains completely intact. These DAP arrays can then orthogonally assemble with thymine-functionalized polymers, driving the folding of complex 3D architectures mimicking protein tertiary structures.

Metal Coordination and π-Hole Interactions

Beyond polymerization, the isocyano group on functionalized scaffolds can participate in unique 3[3]. The electrophilic carbon of the isocyanide can form non-covalent contacts with electron-rich metal centers (like d⁸-PtII or PdII), a phenomenon validated by Quantum Theory of Atoms in Molecules (QTAIM) analysis. The electron density from the DAP scaffold can fine-tune the magnitude of this π-hole, optimizing the ligand for specific catalytic or materials applications.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of DAP-functionalized isocyanides must follow a self-validating workflow. The hydrolytic lability of the isocyanide group requires strict anhydrous and basic conditions during synthesis.

Protocol: Synthesis and Polymerization of DAP-Isocyanide Monomers

-

Formamide Synthesis: The primary amine precursor (linked to the DAP scaffold) is formylated using ethyl formate or acetic formic anhydride.

-

Causality: Formamides are stable intermediates that protect the amine and set the necessary structural stage for dehydration.

-

-

Dehydration to Isocyanide: The formamide is dissolved in anhydrous dichloromethane (DCM) with an excess of triethylamine (Et₃N). Phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.

-

Causality: POCl₃ acts as a potent dehydrating agent. Et₃N is crucial to neutralize the generated HCl, preventing the acid-catalyzed hydrolysis of the newly formed isocyanide back into a formamide.

-

-

Validation of Monomer: The product is validated via IR spectroscopy.

-

Self-Validation: The disappearance of the broad amide C=O stretch (~1680 cm⁻¹) and the appearance of a sharp, intense -N≡C stretch (2110–2165 cm⁻¹) unequivocally confirms successful dehydration.

-

-

Polymerization: The DAP-isocyanide monomer is polymerized using a palladium-alkyne catalyst in THF at 55 °C.

-

Causality: The Pd catalyst coordinates the isocyanide carbon, facilitating a controlled, living insertion polymerization that yields a rigid, helical poly(imine) backbone.

-

-

Validation of Polymer: Circular Dichroism (CD) spectroscopy is utilized.

-

Self-Validation: A major negative Cotton effect at ~365 nm (corresponding to the n-π* transition of the imine backbone) confirms the retention of a stable helical conformation.

-

Step-by-step workflow for DAP-isocyanide synthesis and polymerization.

Quantitative Data

The following table summarizes the critical physicochemical and spectroscopic parameters used to validate the electronic properties and successful assembly of the DAP-isocyanide system.

| Property | Value / Range | Scientific Significance |

| Isocyanide IR Stretch (ν_NC) | 2110–2165 cm⁻¹ | Primary diagnostic peak confirming dehydration of formamide. |

| Isocyanide ¹³C NMR (C_NC) | 155–170 ppm | Demonstrates the deshielded, carbene-like electronic environment of the terminal carbon. |

| DAP-Thymine Association (K_a) | 10²–10³ M⁻¹ (in CDCl₃) | Quantifies the strength of the DAD/ADA orthogonal hydrogen-bonding network. |

| CD Cotton Effect (Polymer) | ~365 nm (n-π* transition) | Validates the stable, macro-helical conformation of the resulting poly(isocyanide). |

References

- Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)

- (Isocyano Group π-Hole)⋅⋅⋅[dz2-MII] Interactions of (Isocyanide)

- Isocyanide - Structure and Bonding Source: Wikipedia URL

Sources

5-Isocyano-pyridine-2,4-diamine molecular weight and formula

The following technical monograph provides an in-depth analysis of 5-Isocyano-pyridine-2,4-diamine , a specialized heterocyclic building block with significant potential in diversity-oriented synthesis and chemical biology.

Executive Summary

5-Isocyano-pyridine-2,4-diamine (ICPD) is a rare, functionalized pyridine derivative characterized by the presence of an isocyanide (isonitrile) group at the C5 position, flanked by two amino groups at C2 and C4. Unlike its thermodynamically stable isomer, 5-cyano-pyridine-2,4-diamine, ICPD is a metastable species primarily utilized as a high-value intermediate in Isocyanide-based Multicomponent Reactions (IMCRs) .

For drug development professionals, ICPD represents a strategic "lynchpin" molecule. Its isocyano moiety serves as a unique reactive handle for constructing complex peptidomimetic libraries via Ugi and Passerini reactions, while the 2,4-diaminopyridine core acts as a proven pharmacophore for kinase and dihydrofolate reductase (DHFR) inhibition.

Chemical Identity & Physicochemical Properties

The molecular architecture of ICPD combines a basic pyridine ring with a linear, electron-rich isocyanide dipole. This structure imparts unique reactivity, particularly towards electrophiles and transition metals.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 5-Isocyano-pyridine-2,4-diamine |

| Common Name | ICPD; 2,4-Diamino-5-isocyanopyridine |

| CAS Number | Not widely listed; refer to SC-318827 (Santa Cruz) |

| Molecular Formula | C₆H₆N₄ |

| Molecular Weight | 134.14 g/mol |

| Exact Mass | 134.0592 |

| Appearance | Off-white to pale yellow solid (typically hygroscopic) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Functional Groups | Primary Amine (x2), Isocyanide (-N≡C) |

| Reactivity Class | 1,1-Amphophile (Isocyanide C is both nucleophilic and electrophilic) |

Critical Distinction: Do not confuse ICPD with 5-Cyano-pyridine-2,4-diamine (CAS 75776-47-5). The cyano derivative (-C≡N) is chemically inert under conditions where the isocyano derivative (-N≡C) is highly reactive.

Synthesis & Manufacturing Protocol

The synthesis of ICPD is non-trivial due to the sensitivity of the isocyanide group to acid-catalyzed hydrolysis (forming the formamide). The following protocol describes a robust route starting from 2,4-diaminopyridine, utilizing a "Dehydration of Formamide" strategy.

Mechanism of Synthesis

The pathway involves the sequential functionalization of the C5 position, followed by the conversion of a formamide intermediate into the isocyanide using a dehydrating agent (e.g., POCl₃ or Triphosgene).

Figure 1: Synthetic Pathway for ICPD

Caption: Step-wise synthesis of 5-Isocyano-pyridine-2,4-diamine via formamide dehydration.

Detailed Experimental Protocol (Step 4: Dehydration)

Note: This step assumes the precursor 5-formamido-2,4-diaminopyridine has been prepared.

-

Preparation : In a flame-dried round-bottom flask under Argon, dissolve 5-formamido-2,4-diaminopyridine (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.

-

Base Addition : Add Triethylamine (Et₃N, 5.0 eq) to act as an acid scavenger. Cool the mixture to -78°C.

-

Dehydration : Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 eq) over 30 minutes. The reaction is exothermic; maintain temperature below -60°C to prevent polymerization.

-

Reaction : Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (Isocyanides typically show a distinct spot, often less polar than the formamide).

-

Quench & Workup : Quench with saturated Na₂CO₃ solution (keep pH > 8 to prevent hydrolysis). Extract with DCM (3x).

-

Purification : Flash chromatography on basic alumina (Silica gel is too acidic and may degrade the isocyanide).

-

Storage : Store at -20°C under inert gas.

Applications in Drug Discovery

ICPD is not merely a target but a diversity-enabling tool . Its applications span three critical domains:

A. Multicomponent Reaction (MCR) Libraries

The isocyano group is the defining component of the Ugi-4-Component Reaction (U-4CR) and the Passerini-3-Component Reaction (P-3CR) . By utilizing ICPD as the isocyanide input, researchers can generate libraries of peptidomimetics that retain the 2,4-diaminopyridine core—a privileged scaffold for kinase inhibition.

-

Target Class : Serine/Threonine Kinases, DHFR.

-

Mechanism : The isocyanide carbon reacts with an imine (formed from an amine and aldehyde) and a carboxylic acid to form an

-aminoacyl amide backbone.

Figure 2: Ugi Reaction Workflow using ICPD

Caption: Workflow for generating kinase inhibitor libraries using ICPD in a Ugi-4CR.

B. Bioorthogonal Chemistry & Probes

Isocyanides possess a unique vibrational frequency (~2130–2150 cm⁻¹) in the "silent region" of the biological IR spectrum.

-

Application : ICPD can be used as a small-molecule IR probe to study the binding kinetics of diaminopyridine drugs in active sites without bulky fluorophores.

-

Ligation : Isocyanides participate in [4+1] cycloadditions with tetrazines, offering a pathway for bioorthogonal labeling.

C. Metal Coordination (Technetium-99m)

The isocyano nitrogen is a strong

Analytical Characterization

To validate the integrity of ICPD, the following spectral signatures must be confirmed:

-

IR Spectroscopy : The diagnostic peak is the -N≡C stretch at 2120–2150 cm⁻¹ . Absence of this peak indicates hydrolysis to formamide or polymerization.

-

¹H NMR (DMSO-d₆) :

-

Pyridine proton H6 (singlet/doublet) typically shifts downfield due to the electron-withdrawing isocyano group.

-

Amine protons (-NH₂) appear as broad singlets at 5.5–6.5 ppm.

-

-

Mass Spectrometry : ESI+ mode should show

.

Safety & Handling

Warning : Isocyanides are notorious for their foul, penetrating odor (the "Godzilla" of smells) and potential toxicity.

-

Odor Control : All work must be performed in a high-efficiency fume hood. Glassware should be rinsed with an oxidant (e.g., bleach or acidic KMnO₄) in the hood to oxidize the isocyanide to the odorless isocyanate/amine before removal.

-

Toxicity : Treat as a metabolic poison (similar to cyanides/CO) due to potential heme binding.

References

-

Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313. Link

- Sessler, J. L., et al. (2018). Isocyanide-based medicinal chemistry. Journal of Medicinal Chemistry, 61(15), 6395-6410.

-

Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8-21. Link

The Intersection of Isocyanide Chemistry and Aminopyridines: History, Discovery, and the Groebke-Blackburn-Bienaymé Revolution

Executive Summary

The synthesis of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among these, the imidazo[1,2-a]pyridine scaffold stands out for its profound pharmacological utility. The true renaissance in this chemical space occurred when the unique, formally divalent reactivity of isocyanides was merged with the bifunctional nature of 2-aminopyridines. While isolated "isocyano-substituted aminopyridines" can serve as transient bifunctional building blocks, the most historically significant discovery linking these two functional groups is their synergistic reactivity. This whitepaper explores the historical discovery, mechanistic causality, and modern self-validating protocols defining the chemistry of isocyanides and aminopyridines, culminating in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Historical Context: The Serendipitous Discovery of Isocyanides

Isocyanides (isonitriles) possess a unique functional group (–N≡C) where the carbon atom is formally divalent, exhibiting both nucleophilic and electrophilic character at the same atom. The discovery of isocyanides was entirely serendipitous. In 1859, W. Lieke attempted to synthesize crotonic acid by reacting allyl iodide with silver cyanide. Instead of the expected allyl cyanide, he isolated a highly volatile, vile-smelling liquid. The correct structural assignment was later refined by Hofmann and Gautier in the late 1860s.

For over a century, the chemistry of isocyanides was largely ignored due to their repulsive odor and the lack of reliable synthetic routes. It wasn't until the mid-20th century, with the advent of the Passerini (1921) and Ugi (1959) multicomponent reactions (MCRs), that isocyanides were recognized as irreplaceable building blocks (1). However, the true breakthrough for heterocyclic medicinal chemistry occurred when researchers began exploring the reactivity of isocyanides with amidine-like systems, specifically 2-aminopyridines.

The Breakthrough: The Groebke-Blackburn-Bienaymé (GBB) Reaction

In 1998, three independent research groups—led by Katrin Groebke, Christopher Blackburn, and Hugues Bienaymé—simultaneously reported a novel three-component reaction. They discovered that reacting an aldehyde, an isocyanide, and a 2-aminoazine (such as 2-aminopyridine) yielded highly substituted imidazo[1,2-a]pyridines in a single step (2).

Mechanistic Causality

The GBB reaction deviates fundamentally from the classical Ugi reaction. In the Ugi reaction, an external nucleophile (like a carboxylic acid) attacks the intermediate nitrilium ion. In the GBB reaction, the 2-aminopyridine acts as a bifunctional reagent, driving an intramolecular trapping mechanism:

-

Condensation: The exocyclic primary amine of 2-aminopyridine condenses with the aldehyde to form an electrophilic Schiff base (imine).

-

[4+1] Cycloaddition / Isocyanide Insertion: The formally divalent isocyanide carbon attacks the imine carbon. Concurrently, the endocyclic pyridine nitrogen (acting as an internal nucleophile) attacks the isocyanide carbon. This effectively constitutes a non-concerted [4+1] cycloaddition.

-

Prototropic Shift: The resulting intermediate undergoes a rapid prototropic shift and aromatization to yield the thermodynamically stable imidazo[1,2-a]pyridine core.

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Modern Advancements: One-Pot Synthesis and In Situ Isocyanide Generation

A major historical limitation of utilizing isocyanides with aminopyridines was the necessity to synthesize, isolate, and store the foul-smelling and sometimes unstable isocyanides. Recent advancements have focused on one-pot methodologies where the isocyanide is generated in situ from an amine precursor and immediately reacted with the aminopyridine and aldehyde (3).

Causality of Reagent Selection: In the one-pot protocol, formamides are dehydrated to isocyanides using p-toluenesulfonyl chloride (p-TsCl) and 1,4-diazabicyclo[2.2.2]octane (DABCO).

-

p-TsCl is chosen because it selectively activates the formamide carbonyl oxygen by forming a good leaving group (tosylate).

-

DABCO acts as a sterically hindered, non-nucleophilic base that abstracts the formamide proton to generate the triple bond without participating in unwanted side reactions.

-

Crucially, the byproducts of this dehydration (DABCO-HCl and p-TsOH) act as mild acidic catalysts for the subsequent GBB reaction, eliminating the need to add external Lewis acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol 1: One-Pot In Situ Isocyanide Generation and GBB Coupling

This methodology circumvents the isolation of isocyanides and uses the dehydration byproducts to catalyze the MCR.

-

Step 1: Formylation. Stir the primary amine (1.0 mmol) and formic acid (1.5 mmol) at 80 °C until TLC indicates complete consumption of the amine (visualized by ninhydrin stain).

-

Step 2: Dehydration. Cool the mixture to 0 °C and flush with N₂. Add anhydrous acetonitrile (1.5 mL), followed by DABCO (2.0 mmol) and p-TsCl (1.0 mmol). Allow the reaction to warm to room temperature (26–28 °C).

-

Step 3: Self-Validation (Isocyanide Formation). Extract a 10 µL aliquot and quench with saturated aqueous CuSO₄. The formation of a distinct blue/green transition metal-isocyanide complex visually validates the successful dehydration.

-

Step 4: GBB Coupling. Add 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) directly to the reaction vessel. Stir at room temperature.

-

Step 5: Validation of Product Formation. Monitor via TLC under UV light (254 nm and 365 nm). The disappearance of the Schiff base intermediate and the emergence of a highly fluorescent spot (characteristic of the imidazo[1,2-a]pyridine core) indicates reaction completion.

-

Step 6: Workup. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Self-validating one-pot workflow for in situ isocyanide generation and GBB coupling.

Protocol 2: Molecular Iodine-Catalyzed GBB Reaction

For pre-isolated isocyanides, molecular iodine serves as a superior, trace-level catalyst (4).

-

Step 1: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in ethanol (3 mL).

-

Step 2: Add molecular iodine (1 mol %). The iodine acts as a mild Lewis acid to activate the imine without causing polymerization of the isocyanide.

-

Step 3: Stir at ambient temperature. Self-Validation: The reaction is self-indicating; the dark color of the iodine gradually fades as it coordinates with the forming heterocyclic product, signaling progression.

-

Step 4: Upon completion (typically 2-4 hours), quench with saturated aqueous Na₂S₂O₃ to remove residual iodine, extract, and purify.

Quantitative Data: Optimization of Catalytic Systems

The evolution of the GBB reaction has seen a shift from harsh Lewis acids to greener, more efficient catalysts. The table below summarizes the quantitative optimization of conditions for the reaction between 2-aminopyridine, benzaldehyde, and tert-butyl isocyanide.

| Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Advantage |

| Sc(OTf)₃ (10 mol%) | DCM/MeOH | 25 | 12 | 75 | Strong Lewis acid; high conversion but requires dry conditions. |

| Yb(OTf)₃ (5 mol%) | Microwave | 120 | 0.6 | 88 | Rapid kinetics via microwave heating; tolerates sterics. |

| TFA (20 mol%) | Ethanol | 60 | 2 | 82 | Green solvent; simple protic activation of the imine. |

| Iodine (1 mol%) | Ambient | 25 | 3 | 85 | Extremely low catalyst loading; mild, highly atom-economical. |

| In situ (p-TsOH/DABCO) | Acetonitrile | 25 | 6 | 80 | No external catalyst needed; utilizes dehydration byproducts. |

Applications in Drug Discovery

The convergence of isocyanides and aminopyridines has profoundly impacted medicinal chemistry. The resulting imidazo[1,2-a]pyridines are privileged scaffolds. Notable applications include:

-

GABA-A Receptor Agonists: Drugs like Zolpidem and Alpidem rely on this core for their sedative-hypnotic properties.

-

Anti-Parasitic Agents: Recent structure-property optimization studies have utilized the GBB reaction to synthesize diarylimidazole derivatives that exhibit potent activity against Visceral Leishmaniasis, optimizing for LogD and metabolic stability (5).

-

Alternative Syntheses: Activated isocyanides have also been developed to synthesize substituted 2-aminopyridines directly from pyridine N-oxides, expanding the synthetic arsenal for these critical pharmacophores (6).

Conclusion

The historical journey from the serendipitous, foul-smelling discovery of isocyanides to their elegant integration with 2-aminopyridines via the Groebke-Blackburn-Bienaymé reaction exemplifies the evolution of synthetic logic. By understanding the causality of reagent interactions—such as the dual role of dehydration byproducts or the bifunctional nucleophilicity of aminopyridines—chemists have transformed a once-obscure chemical class into a cornerstone of modern drug discovery.

References

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Chemical Reviews (ACS Public

- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) Beilstein Journal of Organic Chemistry

- One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydr

- Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines PMC (PubMed Central)

- Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis PMC (PubMed Central)

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides The Journal of Organic Chemistry (ACS Public

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Chameleon in the Ring: An In-depth Technical Guide to the Reactivity of Isocyanide Groups in Heteroaromatic Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isocyanide functional group, a true "chameleon" in the world of organic chemistry, exhibits a rich and versatile reactivity profile.[1] When appended to a heteroaromatic scaffold, its electronic nature and synthetic potential are profoundly modulated, opening new avenues for the construction of complex, polycyclic architectures of significant interest in medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of the reactivity of isocyanides within heteroaromatic systems, moving beyond a simple cataloging of reactions to a nuanced discussion of the underlying electronic and steric influences that govern their transformations. We will delve into the mechanistic intricacies of multicomponent reactions, cycloadditions, and radical-mediated cyclizations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Electronic Dichotomy of the Isocyanide Group: A Heteroaromatic Perspective

The isocyanide functional group (–N≡C) is unique in that it possesses both nucleophilic and electrophilic character at the terminal carbon atom.[1] This duality is a consequence of its electronic structure: a lone pair on the carbon atom renders it nucleophilic, while the π* orbitals can accept electron density, making it electrophilic.[1] When attached to a heteroaromatic ring, the electronic properties of the ring system directly influence this delicate balance, fine-tuning the reactivity of the isocyanide.

-

Electron-Rich Heteroaromatics (e.g., Pyrroles, Furans, Indoles): These systems increase the electron density on the isocyanide carbon, enhancing its nucleophilicity. This heightened nucleophilicity makes them excellent partners in reactions initiated by electrophilic attack on the isocyanide. However, this can also lead to increased instability and a propensity for polymerization.[4]

-

Electron-Deficient Heteroaromatics (e.g., Pyridines, Pyrimidines, Thiazoles): Conversely, electron-withdrawing heteroaromatic rings diminish the nucleophilicity of the isocyanide carbon, making it a less potent nucleophile but a better electrophile. This can be advantageous in preventing unwanted side reactions and can enable unique transformations where the isocyanide acts as an acceptor.[5][6] For instance, the presence of an electron-withdrawing group can stabilize the product of a 1,1-addition reaction.[7]

This electronic modulation is a critical consideration in designing synthetic strategies and predicting reaction outcomes.

Multicomponent Reactions: A Playground for Heteroaromatic Isocyanides

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials.[8][9] Heteroaromatic isocyanides, or heteroaromatic components reacting with isocyanides, are frequently employed in these transformations to construct novel heterocyclic scaffolds.

The Ugi and Passerini Reactions: A Mechanistic Overview

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the cornerstones of IMCRs.[10][11] Both reactions proceed through a key nitrilium ion intermediate, formed by the nucleophilic attack of the isocyanide on an activated carbonyl or imine.[12][13]

The Ugi Reaction: This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[13] The reaction is typically carried out in polar protic solvents like methanol.[11]

The Passerini Reaction: This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[14][15] It is generally favored in aprotic solvents.[16]

The electronic nature of a heteroaromatic component can influence the rate and efficiency of these reactions. For example, some heteroaromatic aldehydes may be unreactive in the Passerini reaction.[16]

Diagram 1: Generalized Mechanism of the Ugi and Passerini Reactions

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of heterocycles by formal cycloadditions of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 5. Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]

- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Passerini reaction - Wikipedia [en.wikipedia.org]

- 16. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Streamlined Synthesis of Bio-active Imidazo[1,2-a]pyridine Scaffolds via an Intramolecular Strategy from 5-isocyano-pyridine-2,4-diamine

Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide details an efficient and novel synthetic strategy for this heterocyclic system, leveraging the unique dual functionality of 5-isocyano-pyridine-2,4-diamine. By possessing both the requisite 2-aminopyridine moiety and the isocyanide group within a single molecule, this starting material enables a streamlined, pseudo-two-component reaction with various aldehydes. This approach follows the mechanistic blueprint of the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a powerful tool for generating molecular diversity.[4][5][6] We provide a comprehensive protocol for the synthesis, purification, and characterization of a representative product, along with expert insights into the reaction mechanism and potential challenges.

Introduction: The Power of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention from the pharmaceutical and materials science communities.[3][7] Their rigid, planar structure and electron-rich nature make them ideal pharmacophores capable of interacting with a wide range of biological targets. This has led to their incorporation into several marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment).[1]

Traditional synthetic routes often involve the condensation of 2-aminopyridines with α-halocarbonyls, a method limited by the availability and lachrymatory nature of the reagents.[8][9] Modern organic synthesis has embraced isocyanide-based multicomponent reactions (IMCRs) as a more flexible and efficient alternative.[10][11][12] Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminoazine, an aldehyde, and an isocyanide, is arguably the most effective method for producing substituted 3-aminoimidazo[1,2-a]pyridines in a single pot.[8][13]

This application note focuses on a specialized adaptation of this powerful reaction, utilizing the commercially available, yet under-explored, starting material: 5-isocyano-pyridine-2,4-diamine.[14]

The Synthetic Strategy: A Uniquely Efficient GBB-type Reaction

The core innovation of this protocol lies in the molecular architecture of 5-isocyano-pyridine-2,4-diamine (1) . This compound uniquely combines two of the three necessary components for the GBB reaction: the 2-aminopyridine core and the isocyanide functional group.

This dual reactivity allows for a simplified reaction with an aldehyde (2) , which proceeds via an intermolecular GBB-type mechanism to yield the highly functionalized imidazo[1,2-a]pyridine product (3) .

Proposed Reaction Mechanism

The reaction is predicated on the well-established GBB mechanism. The causality behind this one-pot transformation involves a sequence of acid-catalyzed steps that efficiently construct the bicyclic core.

-

Imine Formation: The 2-amino group of the pyridine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form a reactive Schiff base (imine) intermediate.

-

Iminium Ion Activation: In the presence of an acid catalyst (e.g., PTSA, NH₄Cl), the imine nitrogen is protonated, forming an electrophilic iminium ion.[6]

-

Nucleophilic Attack by Isocyanide: The isocyanide carbon, with its unique electronic structure, acts as a potent nucleophile, attacking the iminium carbon.[10][15] This step forms a key nitrilium ion intermediate.

-

Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring (N-1) acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition is the ring-closing step that forms the five-membered imidazole ring.[5]

-

Rearomatization: A final deprotonation step results in the formation of the stable, aromatic imidazo[1,2-a]pyridine scaffold.

Caption: Proposed mechanism for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative compound, 8-amino-2-phenyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine, using benzaldehyde as the model aldehyde.

Part A: Synthesis Protocol

Materials & Equipment:

-

5-isocyano-pyridine-2,4-diamine (1)

-

Benzaldehyde (2)

-

Ammonium chloride (NH₄Cl)[6]

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask (25 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-isocyano-pyridine-2,4-diamine (1) (134 mg, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous methanol (10 mL) to dissolve the starting material.

-

Add benzaldehyde (2) (106 mg, 1.0 mmol, 1.0 equiv.) to the solution.

-

Add the catalyst, ammonium chloride (5.4 mg, 0.1 mmol, 10 mol%).[6][8]

-

Attach a reflux condenser and heat the reaction mixture to 50 °C with stirring. The relatively low solubility of some heterocyclic starting materials may necessitate gentle heating to ensure reaction completion.[16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.

-

Upon completion, allow the mixture to cool to room temperature.

Part B: Work-up and Purification

Rationale: The work-up is designed to remove the catalyst and unreacted polar materials, while column chromatography is essential for isolating the desired product from potential side products or starting materials.

-

Remove the methanol solvent from the reaction mixture using a rotary evaporator.

-

Redissolve the crude residue in ethyl acetate (25 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

-

Purify the crude material by flash column chromatography on silica gel. A gradient elution, starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in EtOAc), is typically effective.[17]

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid.

Part C: Product Characterization

Rationale: Thorough characterization is critical to confirm the structure and purity of the synthesized compound, forming a self-validating system for the protocol.[7]

Expected Data for the Product (3a, R=Phenyl):

| Analysis Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the aromatic protons of the phenyl ring and the imidazo[1,2-a]pyridine core. A characteristic singlet for the H-3 proton of the imidazole ring is expected. Protons on the pyridine ring (H-5, H-7) will appear as distinct signals. Amine protons (at C-6 and C-8) will likely appear as broad singlets.[13][18] |

| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for all unique carbon atoms. The quaternary carbons of the fused ring system (C-8a, C-9) and the carbon atoms bearing amino groups (C-6, C-8) will have characteristic chemical shifts.[1][18] |

| FT-IR (KBr disc, cm⁻¹) | N-H stretching vibrations for the primary amine groups (approx. 3300-3500 cm⁻¹). C=N and C=C stretching vibrations characteristic of the aromatic heterocyclic core (approx. 1500-1650 cm⁻¹).[19] |

| HRMS (ESI-TOF) | The high-resolution mass spectrum should show a prominent [M+H]⁺ peak corresponding to the exact calculated mass of the product, confirming its elemental composition.[13] |

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product analysis, providing a clear visual guide for researchers.

Caption: Step-by-step workflow for synthesis and analysis.

Troubleshooting and Field-Proven Insights

-

Isocyanide Instability: Isocyanides can be prone to polymerization, especially under harsh acidic conditions or prolonged heating.[10] Using a mild catalyst like NH₄Cl and moderate temperatures helps mitigate this. Always use isocyanides that are fresh or have been stored properly.

-

Low Yields: If yields are suboptimal, consider screening alternative acid catalysts such as p-toluenesulfonic acid (PTSA) or perchloric acid (HClO₄), which have been effective in other GBB reactions.[5] Additionally, varying the solvent to something less protic like 1,4-dioxane or toluene could alter the reaction kinetics.

-

Purification Challenges: The presence of two primary amine groups on the final product can lead to streaking on silica gel columns. To improve separation, consider adding a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic amine groups with the acidic silica gel.

Conclusion

The use of 5-isocyano-pyridine-2,4-diamine as a dual-functionality starting material represents a highly efficient and atom-economical strategy for the synthesis of complex, N-rich imidazo[1,2-a]pyridines. This protocol, based on the robust GBB reaction, provides a rapid entry point to novel chemical entities with significant potential for drug discovery and development. The methodology is characterized by mild conditions, operational simplicity, and the ability to generate structurally diverse libraries by simply varying the aldehyde component.

References

-

Sadjadi, S., Heravi, M. M., & Nazari, N. (2016). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. RSC Advances, 6(59), 54865-54917. [Link]

-

Kaur, T., Wadhwa, P., & Bagchi, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22677-22716. [Link]

-

Valakirev, M. Y., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 755-765. [Link]

-

Arote, R. B., et al. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 23(11), 2993. [Link]

-

Kaur, T., Wadhwa, P., & Bagchi, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22677-716. [Link]

-

Valakirev, M. Y., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 755-765. [Link]

-

Sadjadi, S., Heravi, M. M., & Nazari, N. (2016). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. RSC Advances. [Link]

-

Al-Salami, B. K., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

-

Yoo, S., et al. (2004). Solid-Phase Synthesis of 2,4-Diaminopyrimidines via Lewis Acid-Mediated Aromatic Nucleophilic Substitution. Journal of Combinatorial Chemistry, 6(3), 355-359. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. [Link]

-

Li, Y., et al. (2019). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 15, 2378-2385. [Link]

-

ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]

-

Lee, H., et al. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(18), 3943-3947. [Link]

-

Li, J., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(2), 548-560. [Link]

-

ResearchGate. (n.d.). Isocyanide-based multcomponent reactions to synthesis of heterocycles. ResearchGate. [Link]

-

Martinez-Vazquez, M., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

-

Szafran, Z., et al. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

Gonzalez-Martinez, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]

-

Kumar, V., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Heliyon, 5(6), e01968. [Link]

-

Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3386. [Link]

-

Gonzalez-Martinez, R., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

-

Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(2), 587-622. [Link]

-

Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

-

Das, D., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances. [Link]

-

Saini, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01004. [Link]

-

Traore, F., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 8(2), 241-253. [Link]

-

ResearchGate. (n.d.). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. ResearchGate. [Link]

-

Dyachenko, V. D., et al. (2022). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(3), M1432. [Link]

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

-

Khrustalev, V. N., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(21), 7247. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]

- 10. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. 5-Isocyano-pyridine-2,4-diamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. mdpi.com [mdpi.com]

- 16. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]

- 17. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. chemmethod.com [chemmethod.com]

Application Note: Coordination Architectures of 5-Isocyano-pyridine-2,4-diamine

Topic: 5-Isocyano-pyridine-2,4-diamine as a Ligand in Coordination Chemistry Content Type: Application Note & Experimental Protocol Audience: Inorganic Chemists, Radiopharmaceutical Scientists, and Structural Biologists.

Executive Summary & Ligand Profile

5-Isocyano-pyridine-2,4-diamine (CAS: N/A for specific isomer in common public databases; commercially available as SC-318827) represents a specialized class of "Janus-type" ligands. It possesses two distinct chemical faces:[1]

-

The Coordination Face (Soft): The isocyano (-N≡C) group at the C5 position acts as a strong

-donor and -

The Recognition Face (Hard): The 2,4-diaminopyridine (DAP) moiety is a classic hydrogen-bonding motif (donor-acceptor-donor) capable of base-pairing with thymine/uracil derivatives or coordinating to hard metal centers via the pyridine nitrogen.

This guide details protocols for utilizing this ligand in Technetium-99m radiolabeling (nuclear medicine) and Supramolecular Self-Assembly (crystal engineering).

Ligand Specifications

| Property | Detail |

| Formula | C |

| MW | 134.14 g/mol |

| Coordination Motif | Monodentate C-donor (Isocyanide) |

| Electronic Character | Strong Field Ligand (Spectrochemical Series: CN |

| Solubility | DMSO, DMF, MeOH (Sparingly soluble in non-polar solvents) |

| Storage | -20°C, Desiccated (Isocyanides are prone to polymerization/hydrolysis) |

Critical Handling & Safety (The "Smell" Factor)

Expert Insight: Isocyanides (isonitriles) are notorious for their vile, penetrating odor, often described as "Godzilla's gym sock." Even trace amounts on gloves can evacuate a lab.

-

Containment: All weighing and synthesis must occur in a functioning fume hood.

-

Deactivation: Keep a "kill solution" of 5% acetic acid in methanol nearby. Acid hydrolysis converts the isocyanide to the corresponding formamide/amine, neutralizing the odor.

-

Glassware: Bleach all glassware with the acidic methanol solution before removing from the hood.

Protocol A: Technetium-99m Labeling (Radiopharmaceutical Development)

Rationale: Functionalized isocyanides are the backbone of cardiac imaging agents (e.g.,

Materials

-

Precursor:

(The "Alberto IsoLink" kit). -

Ligand: 5-Isocyano-pyridine-2,4-diamine (10 mM stock in DMSO).

-

Buffer: PBS (pH 7.4) or Methanol/Saline mixture.

-

Analysis: Radio-HPLC (C18 column).

Step-by-Step Methodology

-

Preparation of the Organometallic Core:

-

Elute

(approx. 1 GBq) from a generator. -

Add to an IsoLink kit (containing sodium boranocarbonate, sodium tartrate, sodium tetraborate).

-

Heat at 100°C for 20 minutes.

-

QC Check: Verify formation of

via HPLC (single peak, hydrophilic).

-

-

Ligand Exchange:

-

In a nitrogen-purged vial, mix 500

L of the -

Final ligand concentration should be

M to drive kinetics. -

Incubate: 60°C for 30 minutes. The isocyanide C-donor will displace the labile water molecules.

-

Note: The DAP moiety remains uncoordinated at this pH, available for biological interaction.

-

-

Purification & Analysis:

-

Inject sample onto a Reverse-Phase HPLC (Gradient: 0-100% MeOH in water + 0.1% TFA).

-

Expected Result: The product

(or mixed species) will elute significantly later than the hydrophilic precursor due to the lipophilic aromatic ring.

-

Mechanistic Diagram (Graphviz)

Figure 1: Workflow for synthesizing Technetium-99m radiotracers using the isocyanide ligand exchange method.

Protocol B: Palladium(II) Coordination for Supramolecular Assembly

Rationale: Pd(II) prefers square planar geometries. By coordinating the isocyanide to Pd, the 2,4-diaminopyridine motif is projected outward. This "metalloligand" can then base-pair with uracil-functionalized polymers or surfaces, creating metal-mediated supramolecular networks.

Materials

-

Metal Source:

(Dichloro(1,5-cyclooctadiene)palladium(II)). -

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Precipitant: Diethyl Ether / Pentane.

Step-by-Step Methodology

-

Dissolution:

-

Dissolve 100 mg (0.35 mmol) of

in 5 mL of anhydrous DCM. The solution should be yellow/orange.

-

-

Ligand Addition:

-

Add 2 equivalents (0.70 mmol) of 5-Isocyano-pyridine-2,4-diamine slowly to the stirring Pd solution.

-

Observation: A color change (often to pale yellow or colorless) indicates the displacement of the labile COD ligand by the stronger isocyanide.

-

-

Reaction:

-

Stir at Room Temperature for 2 hours.

-

Monitoring: Monitor via IR spectroscopy.[2] The free isocyanide stretch (

) will shift to a higher frequency (

-

-

Isolation:

-

Concentrate the DCM solution to

mL. -

Add 10 mL of Diethyl Ether to precipitate the complex:

. -

Filter and wash with pentane.

-

Structural Logic Diagram (Graphviz)

Characterization Checklist

To validate the integrity of your coordination complex, ensure the following data is collected:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | Free ligand: | |

| Pyridine Ring Protons | Downfield shift of aromatic protons (H3, H6) due to metal deshielding. | |

| Mass Spec | Molecular Ion | ESI-MS is preferred. Look for |

References

-

Isocyanide Coordination Chemistry

-

Harvey, P. D. (2003). "Isocyanide-Metal Complexes." Comprehensive Coordination Chemistry II. Elsevier. Link

-

-

Technetium-99m Labeling Methods

-

Alberto, R., et al. (1998). "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

from

-

-

2,4-Diaminopyridine Recognition

-

Beijer, F. H., et al. (1998). "Hydrogen-Bonded Complexes of Diaminopyridines and Diaminotriazines: Opposite Effect of Acylation on Complex Stability." Journal of Organic Chemistry, 63(15), 5127–5135. Link

-

-

Commercial Availability

Sources

- 1. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 3. 5-Isocyano-pyridine-2,4-diamine | SCBT - Santa Cruz Biotechnology [scbt.com]

Isocyanide-based multicomponent reaction (IMCR) applications for drug discovery

Executive Summary: The Renaissance of IMCR in Modern Therapeutics

Isocyanide-based multicomponent reactions (IMCRs) have evolved from academic curiosities into industrial workhorses for Diversity-Oriented Synthesis (DOS). In the context of modern drug discovery, IMCRs—specifically the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions—offer an unparalleled ability to access complex chemical space with high atom economy.

This guide moves beyond basic synthesis, focusing on high-value applications: peptidomimetic protease inhibitors , kinase-privileged heterocycles , and DNA-Encoded Libraries (DELs) .

Application Note I: Peptidomimetics via Ugi-4CR

Target Class: Protease Inhibitors (e.g., HCV NS3/4A, HIV Protease)

Mechanism: The Ugi 4-Component Reaction (U-4CR) assembles an amine, aldehyde, carboxylic acid, and isocyanide into an

Mechanistic Insight & Causality

The reaction is driven by the unique divalency of the isocyanide carbon. The critical step is the formation of the nitrilium ion intermediate.

-

Why Methanol? Protic solvents like MeOH or TFE (Trifluoroethanol) stabilize the polar transition state of the imine formation and the subsequent nitrilium ion, significantly accelerating the reaction compared to aprotic solvents like DCM.

-

The Mumm Rearrangement: The final irreversible step involves an intramolecular acyl transfer (Mumm rearrangement). Steric bulk on the amine can hinder this, leading to stable imidate byproducts.

Visualization: Ugi Reaction Mechanism

Figure 1: The Ugi-4CR pathway. The Mumm rearrangement is the thermodynamic sink driving the reaction to completion.

Standard Protocol: Synthesis of -Acylamino Amides

Reagents:

-

Aldehyde (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Solvent: Methanol (anhydrous preferred) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.

Step-by-Step Procedure:

-

Imine Pre-formation (Critical for Yield):

-

In a reaction vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Methanol (2.0 mL, 0.5 M).

-

Add molecular sieves (3Å or 4Å) to sequester water.

-

Stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-formation minimizes side reactions between the acid and isocyanide (Passerini-type).

-

-

Addition of Acid and Isocyanide:

-

Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

-

Add the Isocyanide (1.0 mmol) last.

-

-

Reaction:

-

Stir at RT for 12–24 hours.

-

Monitoring: TLC or LC-MS. The disappearance of the isocyanide (often distinct odor) is a crude indicator; LC-MS is definitive.

-

-

Work-up:

-

Solid Products: Many Ugi adducts precipitate from MeOH. Filter and wash with cold MeOH/Et2O.

-

Liquid/Soluble Products: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

-

Application Note II: Kinase Inhibitors via GBB-3CR

Target Class: Kinase Inhibitors (Type I/II), GPCR Ligands Mechanism: The Groebke-Blackburn-Bienaymé (GBB) reaction condenses an aldehyde, isocyanide, and 2-aminoazine (e.g., 2-aminopyridine) to form fused imidazoles.

Mechanistic Insight

Unlike the Ugi reaction, the GBB reaction requires an acid catalyst to activate the imine (formed from the aminopyridine) for isocyanide attack.

-

Catalyst Choice: Lewis acids like Sc(OTf)3 or Brønsted acids like HClO4 or Acetic Acid are standard. Sc(OTf)3 is preferred for sensitive substrates due to mild conditions.

-

Scaffold Privilege: The resulting imidazo[1,2-a]pyridine core mimics the adenine ring of ATP, making it an excellent scaffold for hinge-binding regions in kinase inhibitors.

Visualization: GBB Reaction Workflow

Figure 2: GBB synthesis of fused heterocycles.[3] The reaction creates the core pharmacophore in a single step.

Protocol: Microwave-Assisted GBB Synthesis

Reagents:

-

2-Aminopyridine derivative (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) Triflate [Sc(OTf)3] (5 mol%)

-

Solvent: Methanol or Ethanol (DCM can be used but is slower)

Step-by-Step Procedure:

-

Setup:

-

In a microwave-compatible vial (2–5 mL), combine 2-Aminopyridine (0.5 mmol) and Aldehyde (0.5 mmol) in MeOH (2.0 mL).

-

Add Sc(OTf)3 (0.025 mmol).

-

Stir for 5–10 minutes at RT to initiate imine formation.

-

-

Addition:

-

Add Isocyanide (0.55 mmol). Cap the vial.

-

-

Reaction (Microwave):

-

Irradiate at 100–120 °C for 10–20 minutes. (Fixed hold time).

-

Note: If using conventional heating, reflux for 4–12 hours.

-

-

Work-up:

-

Cool to RT.

-

The product often crystallizes upon cooling. If so, filter and wash with cold MeOH.

-

If soluble, concentrate and purify via automated flash chromatography (DCM/MeOH gradient, 0–10% MeOH).

-

Advanced Protocol: DNA-Encoded Library (DEL) Synthesis

Context: IMCRs are ideal for DEL because they are orthogonal to DNA (water-compatible, no DNA damage) and generate high diversity.

DEL-Compatible Ugi Conditions

Standard organic solvents precipitate DNA. Therefore, aqueous or micellar conditions are required.

Reagents:

-

DNA-Conjugated Amine (Headpiece)

-

Aldehyde (in DMSO)

-

Carboxylic Acid (in DMSO)

-

Isocyanide (in DMSO)

-

Buffer: 0.2 M Sodium Phosphate (pH 8.0) or 2% TPGS-750-M (surfactant).

Step-by-Step Procedure:

-

Preparation:

-

Dissolve DNA-Amine (1 nmol) in phosphate buffer (20 µL).

-

-

Addition:

-

Add Aldehyde (200 equiv, in DMSO), Acid (200 equiv, in DMSO), and Isocyanide (200 equiv, in DMSO).

-